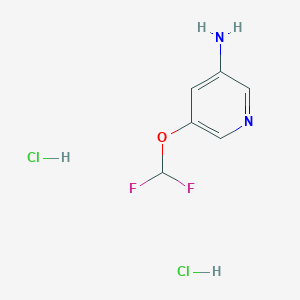

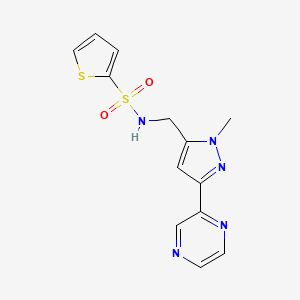

![molecular formula C17H12ClN3O2S B2372200 5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine CAS No. 344281-88-5](/img/structure/B2372200.png)

5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a pyrimidine derivative, which is a class of compounds that have been widely studied due to their biological activities . Pyrimidines are crucial components of many biological substances, including DNA and RNA .

Synthesis Analysis

While specific synthesis methods for “5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine” were not found, similar compounds are often synthesized using various methods. For instance, 4-nitrobenzyl chloroformate, a compound with similar functional groups, is used as a versatile reagent in organic synthesis .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the rates and extent of release of a series of substituted anilines from 4-nitrobenzyl carbamates, following nitro group reduction by radiolytic, enzymic and chemical methods, are reported .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Antitumor Activity : A study detailed the synthesis of 5-nitropyrimidines, including those with substituents similar to 5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine, noting their potential antitumor activity. The study emphasizes the role of substituents in the pyrimidine cycle, highlighting the importance of nitro and sulfo groups in enhancing antitumor properties (Grigoryan et al., 2000).

Sulfanyl Pyrimidine Derivatives Synthesis : Research on the synthesis of sulfanyl pyrimidine derivatives, akin to 5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine, revealed a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The study presented efficient methods for synthesizing these derivatives, emphasizing their significance in pharmaceutical applications (Bassyouni & Fathalla, 2013).

Polyimides with High Refractive Indices : A study synthesized transparent polyimides using derivatives similar to 5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine, resulting in materials with high refractive indices and good thermomechanical stability. This highlights the potential of such compounds in advanced material applications (Tapaswi et al., 2015).

Cytotoxic Activity and Crystal Structure Analysis : A research paper investigated the synthesis, crystal structure, and cytotoxic activity of 5-methyl-4-thiopyrimidine derivatives, closely related to 5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine. The study provides insights into the potential therapeutic uses of these compounds and their interaction with biological systems (Stolarczyk et al., 2018).

Spectroscopic Investigation for Chemotherapeutic Applications : Research involving vibrational spectral analysis of similar sulfanyl-pyrimidine compounds points towards their potential as chemotherapeutic agents. The study emphasized the importance of understanding the molecular structure for the development of effective cancer treatments (Alzoman et al., 2015).

Biological Activity and Pharmacokinetics

Larvicidal Activity and Synthesis of Pyrimidine Derivatives : A study synthesized a series of pyrimidine derivatives and tested their larvicidal activity. The findings suggest that specific substituents on the benzyl ring significantly enhance biological activity, hinting at the potential of such compounds in pest control and public health (Gorle et al., 2016).

Vibrational Signatures and Quantum Computational Analysis : Research on the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, structurally similar to 5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine, employed vibrational spectroscopy and quantum computational methods to understand its characteristics. This in-depth analysis aids in comprehending the drug's interactions in biological systems and its potential as an antiviral agent (Jenepha Mary et al., 2022).

Future Directions

properties

IUPAC Name |

5-(4-chlorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O2S/c18-15-5-3-13(4-6-15)14-9-19-17(20-10-14)24-11-12-1-7-16(8-2-12)21(22)23/h1-10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEMKTZMAYHPLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=C(C=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

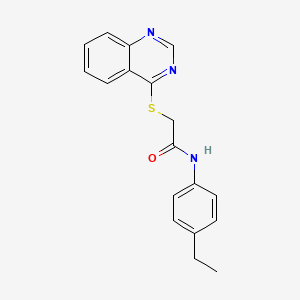

![Benzyl N-[(benzylcarbamoyl)methyl]carbamate](/img/structure/B2372119.png)

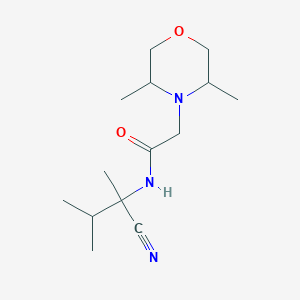

![N-[1-(2-Fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2372128.png)

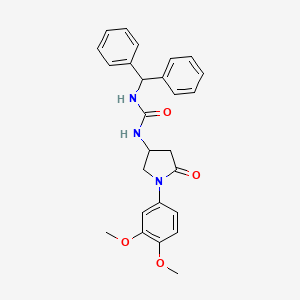

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2372130.png)

![methyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2372132.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2372133.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2372138.png)